molecular formula C14H19BN2O4 B3208948 3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one CAS No. 1056039-89-4

3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one

Cat. No. B3208948
CAS RN: 1056039-89-4
M. Wt: 290.12 g/mol
InChI Key: ZHODIFXCFWHUHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridin-2-yl group, the oxazolidin-2-one group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group would all contribute to the overall structure .

Scientific Research Applications

Organic Synthesis and Drug Development

The stability, low toxicity, and high reactivity of aryl borate compounds make them valuable intermediates in organic synthesis. Specifically, boronic acid derivatives protect diols during drug synthesis. Additionally, they contribute to asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. In drug applications, boric acid compounds serve as enzyme inhibitors or specific ligand drugs. They find use in treating tumors, microbial infections, and even as anticancer agents .

Fluorescent Probes

Boronic acid compounds, including our featured molecule, can act as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These probes play a crucial role in biological and chemical assays .

Stimulus-Responsive Drug Carriers

Boronic ester bonds, prevalent in borate-based drug carriers, offer several advantages. These carriers respond to changes in pH, glucose levels, and ATP within the body. They can load anticancer drugs, insulin, and genes, releasing them based on environmental cues .

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Using density functional theory (DFT), researchers study the molecular electrostatic potential and frontier molecular orbitals of our compound. These analyses shed light on its physical and chemical properties .

Conformational Analysis

Understanding the molecule’s conformation is crucial. Conformational analysis helps elucidate its structure and behavior, impacting its reactivity and interactions .

HOMO-LUMO Energy Gap

Calculating the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies provides insights into the compound’s chemical stability .

properties

IUPAC Name

3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)10-5-6-11(16-9-10)17-7-8-19-12(17)18/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHODIFXCFWHUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726111
Record name 3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one

CAS RN

1056039-89-4
Record name 3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
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3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Reactant of Route 3
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3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Reactant of Route 4
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3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Reactant of Route 5
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3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one

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